molecular formula C14H9N5O2S B6299633 (2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide CAS No. 1023803-90-8

(2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide

Cat. No.: B6299633
CAS No.: 1023803-90-8
M. Wt: 311.32 g/mol
InChI Key: ROLFPURFOVHBDX-SXGWCWSVSA-N
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Description

(2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide is a complex organic compound with a unique structure that includes an indene core, a triazole ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene core, the introduction of the triazole ring, and the addition of the cyanide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

For industrial-scale production, the synthesis process needs to be optimized for efficiency and cost-effectiveness. This involves selecting the most suitable reaction conditions, scaling up the reactions, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

(2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly for targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or electronic materials.

Mechanism of Action

The mechanism of action of (2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl chloride
  • (2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl bromide

Uniqueness

Compared to similar compounds, (2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide has unique properties due to the presence of the cyanide group

Properties

IUPAC Name

(2E)-1-hydroxy-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-oxoindene-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2S/c1-22-14-17-13(18-19-14)16-9(6-15)10-11(20)7-4-2-3-5-8(7)12(10)21/h2-5,20H,1H3,(H,17,18,19)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLFPURFOVHBDX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NNC(=N1)/N=C(/C#N)\C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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